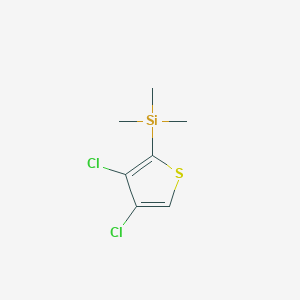
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is an organosilicon compound that features a thiophene ring substituted with two chlorine atoms at the 3 and 4 positions and a trimethylsilyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorothiophen-2-yl)(trimethyl)silane typically involves the reaction of 3,4-dichlorothiophene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the electron-donating effect of the trimethylsilyl group.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organosilicon compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical intermediates.
Industry:
Material Science: Used in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which (3,4-Dichlorothiophen-2-yl)(trimethyl)silane exerts its effects is largely dependent on the type of reaction it undergoes. The trimethylsilyl group can stabilize carbocations through hyperconjugation, making the compound reactive towards electrophiles. The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
(3,4-Dichlorophenyl)(trimethyl)silane: Similar structure but with a phenyl ring instead of a thiophene ring.
Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom.
Uniqueness:
(3,4-Dichlorothiophen-2-yl)(trimethyl)silane: is unique due to the presence of both a thiophene ring and a trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specialized synthetic applications and research.
Propiedades
Número CAS |
60111-67-3 |
|---|---|
Fórmula molecular |
C7H10Cl2SSi |
Peso molecular |
225.21 g/mol |
Nombre IUPAC |
(3,4-dichlorothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10Cl2SSi/c1-11(2,3)7-6(9)5(8)4-10-7/h4H,1-3H3 |
Clave InChI |
SQWYEQMFKYKQHK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C(=CS1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


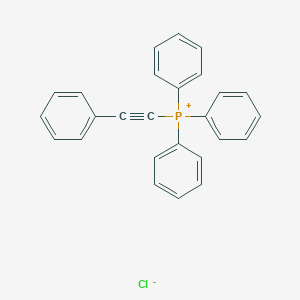
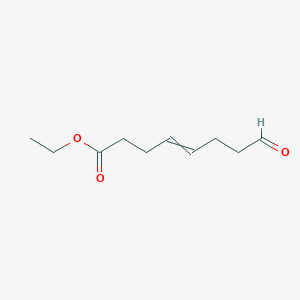
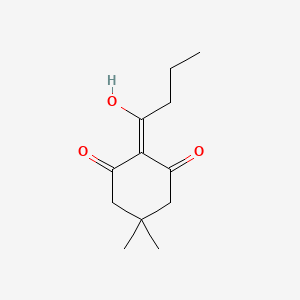
methanone](/img/structure/B14613998.png)

![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)
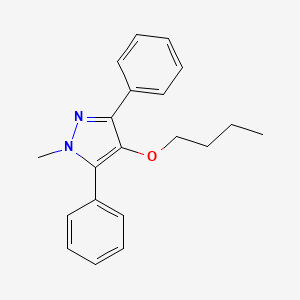



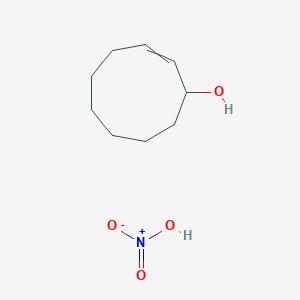
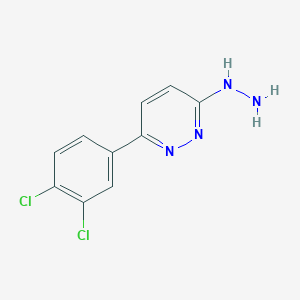
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
![Methyl cyano[(E)-phenyldiazenyl]acetate](/img/structure/B14614070.png)
